Phosphorothioic acid
Overview
Description
Phosphorothioic acid is an inorganic acid with the chemical formula H₃O₃PS. It is a member of the phosphorus oxoacid family and is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one sulfur atom. This compound is known for its role as a Brønsted acid, capable of donating a hydron to an acceptor (Brønsted base) .
Preparation Methods
Phosphorothioic acid can be synthesized through various methods, including:
Sulfur Reagent and Phosphorus Reagent Reaction: One common method involves the reaction between a sulfur reagent and a phosphorus reagent.
Industrial Production: Industrially, this compound can be produced by reacting phosphorus oxychloride with hydrogen sulfide under controlled conditions. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Phosphorothioic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into various phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include phosphorothioic esters and other phosphorus-sulfur compounds.
Scientific Research Applications
Phosphorothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses, particularly in the formation of phosphorus-sulfur bonds.
Biology: In biological research, this compound derivatives are used as enzyme inhibitors and in the study of biochemical pathways.
Medicine: this compound compounds are explored for their potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of phosphorothioic acid involves its ability to donate a hydron, making it a potent Brønsted acid. This property allows it to participate in various biochemical and chemical reactions. In biological systems, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Phosphorothioic acid can be compared with other similar compounds such as:
Phosphorothioic O,O,S-acid: This compound is a tautomer of this compound and shares similar chemical properties.
Thiophosphoric Acid: Another related compound, thiophosphoric acid, also contains phosphorus and sulfur atoms but differs in its molecular structure and reactivity.
This compound stands out due to its unique combination of phosphorus and sulfur atoms, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
trihydroxy(sulfanylidene)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-88-9 (tri-hydrochloride salt) | |
Record name | Thiophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8074948 | |
Record name | Phosphorothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-51-1 | |
Record name | Thiophosphoric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13598-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSPHOROTHIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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